REACTION_CXSMILES
|
C1(/C=[CH:8]/[C:9]2[N:10]=[CH:11][C:12]3[CH2:18][CH2:17][C:16](=[O:19])[NH:15][C:13]=3[N:14]=2)C=CC=CC=1.CSC.CN(C=[O:27])C>CO>[O:19]=[C:16]1[NH:15][C:13]2[N:14]=[C:9]([CH:8]=[O:27])[N:10]=[CH:11][C:12]=2[CH2:18][CH2:17]1
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)/C=C/C=1N=CC2=C(N1)NC(CC2)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.77 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ozone was bubbled through the solution at room temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the excess ozone was purged with a stream of nitrogen
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the resulting solid was dissolved in 20% MeOH-DCM
|
Type
|
ADDITION
|
Details
|
The crude product was added to a silica gel column
|
Type
|
WASH
|
Details
|
was eluted with 0-20% MeOH-DCM
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2=C(N=C(N=C2)C=O)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |